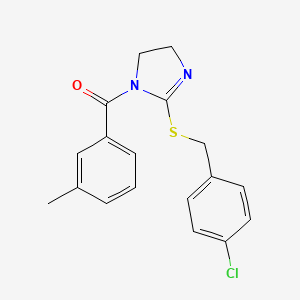

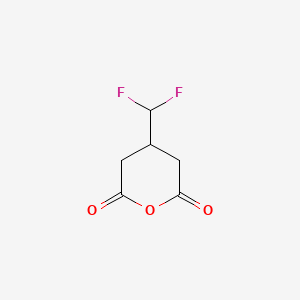

![molecular formula C16H24N4O6S2 B2501706 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097919-77-0](/img/structure/B2501706.png)

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide" is a chemically synthesized molecule that appears to be related to a class of sulfonamide derivatives. These derivatives are known for their biological activity, particularly in the context of pharmacology and medicinal chemistry. The papers provided discuss various sulfonamide compounds with different biological activities, such as agonistic effects on human beta(3)-adrenergic receptors, inhibition of VEGFR-2, antimicrobial properties, and receptor selectivity in the central nervous system.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves multiple steps, including the treatment of certain starting materials with reagents that introduce the sulfonamide functionality. For instance, in the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, substituted benzhydryl chlorides are reacted with a piperidine derivative followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . This method may be similar to the synthesis of the compound , although specific details are not provided.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic or heteroaromatic ring. The papers describe various structural modifications that influence biological activity, such as the N-alkylation of the sulfonamide moiety or the incorporation of a biologically active 3,4-dimethoxyphenyl moiety . These modifications can significantly affect the binding affinity and selectivity of the compounds for their biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, depending on their structure. The papers do not provide specific reactions for the compound , but they do mention the evaluation of biological activity, which implies that these compounds can interact with biological targets such as receptors and enzymes . The nature of these interactions can be influenced by the specific functional groups present on the sulfonamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. While the papers do not provide detailed physical and chemical properties of the specific compound, they do mention the use of various spectroscopic techniques, such as IR, 1H-NMR, and 13C-NMR, to establish the structures of synthesized compounds . These techniques are crucial for confirming the identity and purity of the compounds and can provide insights into their physical and chemical behavior.

Scientific Research Applications

Enzyme Inhibition and Metabolic Pathways

One study focused on the oxidative metabolism of a novel antidepressant, identifying the roles of cytochrome P450 enzymes and other enzymes in the metabolism process. This research is crucial for understanding how drugs are processed in the body and can lead to the development of compounds with optimized pharmacokinetic profiles (Hvenegaard et al., 2012). Another study investigated sulfonamides incorporating various moieties as inhibitors of human carbonic anhydrase isozymes, highlighting their potential in designing new therapeutic agents (Alafeefy et al., 2015).

Antimicrobial Activities

Research into new spirodecenes containing triazole, piperidine, and sulfonamide moieties demonstrated significant antimicrobial activity against various microbial strains. This indicates the compound's potential use in developing new antimicrobials (Dalloul et al., 2017). Another study synthesized biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, showing activity against enzymes like lipoxygenase and acetylcholinesterase, suggesting applications in treating enzyme-related disorders (Khalid et al., 2013).

Synthetic Methodologies and Chemical Properties

Studies have also focused on the synthetic methodologies involving sulfonamide-derived compounds and their transition metal complexes, which were characterized and tested for their biological activities. Such research is fundamental for the development of compounds with potential medicinal applications (Chohan & Shad, 2011). Additionally, research into the synthesis of dimethyl sulfomycinamate provides insights into complex synthetic routes for creating bioactive molecules (Bagley et al., 2003).

Future Directions

Mechanism of Action

Target of Action

Piperidine is a common structural element in many pharmaceuticals and alkaloids . Indole derivatives have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O6S2/c1-18(2)28(24,25)20-8-6-12(7-9-20)11-17-27(22,23)13-4-5-15-14(10-13)19(3)16(21)26-15/h4-5,10,12,17H,6-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQFHOOCJGCMFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)S(=O)(=O)N(C)C)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2501624.png)

![1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2501625.png)

![3-(4-bromophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501626.png)

![(E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2501628.png)

![1-(2-Thienylsulfonyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2501630.png)

![N-(2,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501631.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2501635.png)

![(3Ar,6aR)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3a,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid](/img/structure/B2501636.png)

![N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501639.png)